Lipophilicity Shift (XLogP3): 3-Substituted Isomer Exhibits Higher Computed LogP Value
The 3-(2-methoxyphenoxy)piperidine isomer demonstrates a higher computed lipophilicity (XLogP3 = 2.0) compared to the 4-substituted isomer (XLogP3 = 1.7) [1]. This difference of 0.3 log units is significant in medicinal chemistry, where it can predict enhanced membrane permeability and altered tissue distribution profiles for derived compounds.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-(2-Methoxyphenoxy)piperidine (XLogP3 = 1.7) |
| Quantified Difference | Δ XLogP3 = +0.3 for the 3-substituted isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
This directly impacts the selection of a building block for optimizing the absorption and distribution characteristics of a lead compound, as a 0.3 LogP difference can be decisive in achieving optimal oral bioavailability.
- [1] PubChem. (2026). Compound Summary for CID 24902299, 3-(2-Methoxyphenoxy)piperidine. National Library of Medicine. View Source
